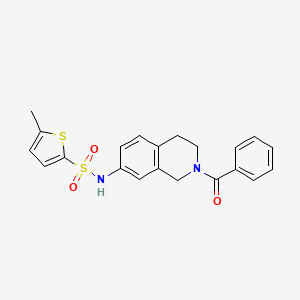

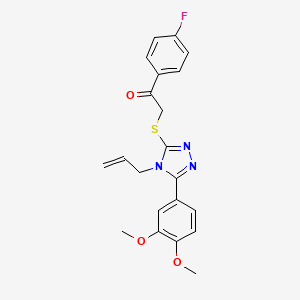

![molecular formula C10H18FNO4S B2794453 Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate CAS No. 2470280-19-2](/img/structure/B2794453.png)

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound has a tert-butyl group attached to the nitrogen atom of the carbamate group, and a fluorosulfonylmethyl group attached to a cyclobutyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group, a tert-butyl group, a cyclobutyl ring, and a fluorosulfonylmethyl group . The stereochemistry at the 1R,2R positions on the cyclobutyl ring would also be an important feature .Chemical Reactions Analysis

As a carbamate, this compound would be expected to undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions to yield an amine and carbon dioxide . The fluorosulfonylmethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group and the potentially electronegative fluorosulfonylmethyl group could impact its solubility, boiling point, and melting point .Scientific Research Applications

SuFEx Click Chemistry

This compound is an aliphatic sulfonyl fluoride, which makes it an excellent agent for sulfur (VI) fluoride exchange (SuFEx) reactions . SuFEx reactions have gained wide recognition as a new family of click transformations .

Protein Inhibitors

Due to their moderate reactivity, aliphatic sulfonyl fluorides like this compound can tolerate many other functional groups and can be handled in aqueous buffers . They react when attached to biomolecules, forming strong covalent bonds . This mechanism makes them promising in designing irreversible protein inhibitors .

Protein Labeling Probes

The same mechanism that allows these compounds to be used in designing protein inhibitors also makes them useful in creating protein labeling probes . This can be particularly useful in biological research and medical diagnostics .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s possible that “Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate” could have similar applications.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . “Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate” might be used in a similar manner.

Mechanism of Action

Target of Action

The primary targets of EN300-27106070 are proteins, specifically those that have a hydrophobic groove in their structure . This compound has a unique ability to bind to these proteins and form strong covalent bonds .

Mode of Action

EN300-27106070 interacts with its protein targets through a mechanism known as sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is characterized by the formation of strong covalent bonds when the compound is attached to biomolecules, such as proteins . The compound binds to the hydrophobic groove of the protein’s inner interface . This binding leads to the formation of a sulfonic ester with the catalytic serine of the protein, resulting in irreversible inhibition .

Result of Action

The primary result of EN300-27106070’s action is the irreversible inhibition of its target proteins . This inhibition could disrupt the normal functioning of these proteins, leading to various molecular and cellular effects. The exact nature of these effects would depend on the specific roles of the inhibited proteins.

Action Environment

The action, efficacy, and stability of EN300-27106070 could be influenced by various environmental factors For instance, the compound’s reactivity suggests that it may be sensitive to changes in pH or temperature Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its target proteins

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOHHXZEWHDKDA-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

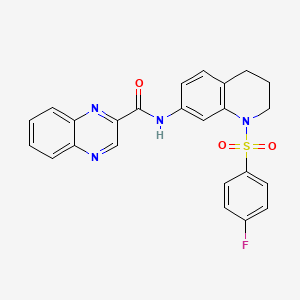

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

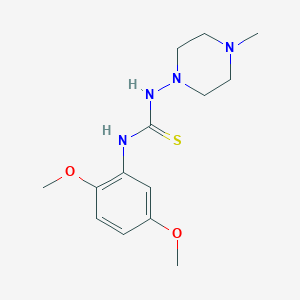

![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)

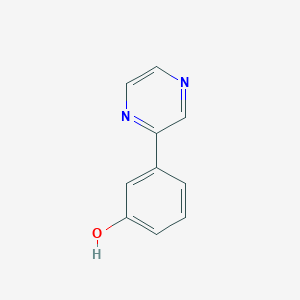

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)

![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)

![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)